1-(4-acetylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-acetylphenyl)-N-(2-pyrrolidin-1-ylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-16(24)17-4-6-19(7-5-17)23-13-8-18(9-14-23)20(25)21-10-15-22-11-2-3-12-22/h4-7,18H,2-3,8-15H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJZWGYVCVRDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCCN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-acetylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a suitable catalyst.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-acetylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (vulvar carcinoma) | 12.5 |
| MCF-7 (breast cancer) | 15.3 |
| A549 (lung cancer) | 10.7 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
1-(4-acetylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxamide has also shown notable antimicrobial activity. Studies have revealed effectiveness against various bacterial strains, particularly Gram-positive bacteria. This suggests potential applications in developing new antibiotics .
Anti-inflammatory Effects
Preliminary investigations suggest that the compound may possess anti-inflammatory properties. It could inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This aspect presents opportunities for treating inflammatory diseases .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption characteristics. However, comprehensive toxicological studies are necessary to fully understand its safety profile. Initial findings suggest minimal toxicity at therapeutic doses, making it a promising candidate for further development .
Case Study 1: Antitumor Effects
In vitro experiments on A431 vulvar epidermal carcinoma cells demonstrated that the compound significantly inhibited cell growth and induced apoptosis. The activation of caspase pathways was identified as a critical mechanism for its anticancer effects .
Case Study 2: Antimicrobial Activity
A study assessing the antimicrobial efficacy of the compound against various bacterial strains showed significant results, particularly with Gram-positive bacteria. This finding supports the potential use of this compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(4-acetylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several piperidine carboxamide derivatives, which are compared below based on substituents, synthesis, and biological relevance.
Table 1: Key Structural and Functional Comparisons
Biological Activity
1-(4-acetylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and findings from recent studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 420.51 g/mol. Its structure features a piperidine core substituted with an acetylphenyl group and a pyrrolidine moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Calcium Channel Modulation : Studies have shown that related piperidine derivatives can inhibit T-type calcium channels, which are implicated in cardiovascular diseases and neurological disorders .
- Anticancer Potential : Preliminary investigations suggest that this compound may possess antiproliferative properties against certain cancer cell lines, similar to other piperidine derivatives that have shown significant activity against cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the piperidine ring significantly influence the compound's activity. For example:
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 1 | Acetyl group | Enhances binding affinity to targets |
| 2 | Pyrrolidinyl ethyl group | Increases selectivity for calcium channels |
| 4 | Carboxamide | Contributes to overall stability |
Case Studies and Findings
- Calcium Channel Inhibition : A study evaluated the inhibitory effects of related compounds on T-type calcium channels, revealing that certain structural features enhance potency. The presence of dialkyl substituents at the benzylic position was found to be particularly beneficial .
- Anticancer Activity : Another investigation focused on the antiproliferative effects of piperidine derivatives against various cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range, suggesting potential as anticancer agents .
- Neuropharmacological Effects : Research into muscarinic receptor antagonists has highlighted the role of piperidine derivatives in treating neurological disorders. These compounds showed promise in modulating neurotransmitter systems, which could lead to new treatments for conditions like Alzheimer's disease .
Q & A
Q. What synthetic routes are commonly employed for synthesizing 1-(4-acetylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving piperidine derivatives. A typical approach includes:
- Alkylation : Reacting piperidine-4-carboxamide precursors with 2-(pyrrolidin-1-yl)ethylamine under basic conditions (e.g., sodium hydride in acetonitrile) .
- Acylation : Introducing the 4-acetylphenyl group via Friedel-Crafts acylation or coupling reactions using acetyl chloride derivatives .
- Purification : Column chromatography or recrystallization to achieve ≥95% purity, followed by characterization via NMR and mass spectrometry .
- Key Considerations : Reaction temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., dichloromethane for acylation) to minimize side products .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm backbone structure and substituent positions. For example, the acetyl group’s carbonyl peak appears at ~200 ppm in C NMR, while pyrrolidine protons resonate between 2.5–3.5 ppm in H NMR .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetyl group) .
- X-ray Crystallography : Resolves 3D conformation and piperidine ring puckering, critical for structure-activity relationship (SAR) studies .
- Elemental Analysis : Validates molecular formula (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for this compound?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates (e.g., piperidine-4-carboxamide) before acylation .
- Catalyst Optimization : Employ palladium catalysts for coupling reactions to enhance efficiency (e.g., Suzuki-Miyaura for aryl group introduction) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., hexane) aid in recrystallization .
- Yield Challenges : Low yields (<50%) in alkylation steps may require excess amine (1.5–2 equivalents) and prolonged reaction times (24–48 hrs) .
Q. How should contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria in the pyrrolidine-ethyl chain can cause unexpected splitting. Use variable-temperature NMR (e.g., 25°C to −40°C) to "freeze" conformers and clarify signals .
- Solvent Effects : Re-run NMR in deuterated DMSO to observe hydrogen bonding interactions that may obscure peaks .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
Q. What strategies are recommended for evaluating the compound’s biological activity in vitro?
- Methodological Answer :
- Target Selection : Prioritize receptors with known affinity for piperidine carboxamides (e.g., sigma-1 receptors or carbonic anhydrases) based on structural analogs .
- Assay Design :
- Enzyme Inhibition : Use fluorometric assays (e.g., CA-II inhibition with 4-methylumbelliferyl acetate) at varying concentrations (1 nM–10 µM) .
- Cellular Uptake : Radiolabel the compound with H for permeability studies in Caco-2 monolayers .
- Data Interpretation : Normalize activity to positive controls (e.g., acetazolamide for CA inhibition) and assess dose-response curves using GraphPad Prism .
Q. How can crystallographic data inform SAR studies for derivatives of this compound?
- Methodological Answer :
- Torsion Angle Analysis : X-ray data reveals preferred conformations (e.g., equatorial vs. axial orientation of the acetylphenyl group), guiding modifications to enhance binding .
- Hydrogen Bonding Networks : Identify key interactions (e.g., piperidine NH with active-site residues) using software like Mercury. Mutagenesis studies can validate these interactions .
- Salt Formation : Co-crystallize with counterions (e.g., HCl) to improve solubility and bioavailability, as seen in antipsychotic piperidine derivatives .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental logP values?
- Methodological Answer :
- Experimental Validation : Use shake-flask method (octanol/water partitioning) at pH 7.4 to measure logP, as computational tools (e.g., ChemAxon) may underestimate pyrrolidine’s hydrophilicity .
- Structural Tweaks : Introduce electron-withdrawing groups (e.g., -CF₃) to the acetylphenyl ring to align computed and observed logP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
